Aureonuclemycin

描述

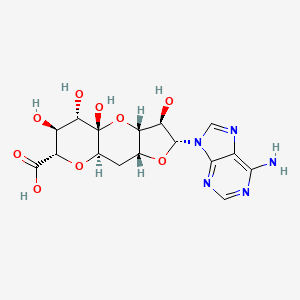

Aureonuclemycin (ANM) is a nucleoside antibiotic complex produced by Streptomyces aureus strain SPRI-371. It comprises two primary variants: this compound A (C₁₆H₁₉N₅O₉) and this compound B (C₁₀H₁₃N₅O₃). ANM A is structurally analogous to adenosine-based herbicides, while ANM B contains a 5’-deoxyadenosine moiety, conferring distinct antibacterial properties .

属性

分子式 |

C16H19N5O9 |

|---|---|

分子量 |

425.35 g/mol |

IUPAC 名称 |

(1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylic acid |

InChI |

InChI=1S/C16H19N5O9/c17-12-6-13(19-2-18-12)21(3-20-6)14-8(23)9-4(28-14)1-5-16(27,30-9)11(24)7(22)10(29-5)15(25)26/h2-5,7-11,14,22-24,27H,1H2,(H,25,26)(H2,17,18,19)/t4-,5-,7-,8-,9+,10+,11+,14-,16-/m1/s1 |

InChI 键 |

OJKCJHCMNLAGNV-LSXCWCRBSA-N |

手性 SMILES |

C1[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O[C@@]5([C@@H]1O[C@@H]([C@H]([C@@H]5O)O)C(=O)O)O |

规范 SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5(C1OC(C(C5O)O)C(=O)O)O |

产品来源 |

United States |

准备方法

Aureonuclemycin is primarily produced through the fermentation of Streptomyces aureus. The industrial fermentation process involves optimizing conditions such as rotation speed, pressure, inoculum age, and dissolved oxygen levels. For instance, a 20 m³ fermentation tank with a rotation speed of 170 rpm, a pressure of 0.05 MPa, and an inoculum age of 36-40 hours is used. The dissolved oxygen level is maintained at 1-30% within 40-80 hours and at >60% in the later period, resulting in a yield of over 3700 mg/L .

化学反应分析

Aureonuclemycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include sulfuric acid for pH adjustment and ethanol for resolution. The major products formed from these reactions are the two forms of this compound with different molecular formulas .

科学研究应用

Aureonuclemycin has a wide range of scientific research applications. It has shown significant antibacterial activity against various pathogens, including Xanthomonas oryzae and Xanthomonas citri. In vivo experiments have demonstrated its protective and therapeutic activity against diseases in rice and citrus plants. Additionally, its lower dosage and production cost compared to commercial drugs make it a promising candidate for agricultural applications .

作用机制

The mechanism of action of aureonuclemycin involves its interaction with bacterial cells, leading to the inhibition of essential cellular processes. The molecular targets and pathways involved in its antibacterial activity are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein production .

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of ANM with Herbicidins

| Parameter | Aureonuclemycin (ANM) | Herbicidins (e.g., Herbicidin F) |

|---|---|---|

| Core Structure | Adenosine derivative | Tricyclic diterpene core |

| Tailoring Modifications | Lacks hydroxylation on acyl groups | Tiglyl moiety hydroxylation via P450 |

| Biosynthetic Genes | Homologous to her/hbc clusters | Includes hbcI/her11 (P450 oxidase) |

| Structural Diversity | Limited to A/B variants | High (propionyl, isobutyryl analogues) |

| Primary Activity | Antibacterial | Herbicidal and antibacterial |

| Production Yield | High (~3,900 mg/L) | Low (optimization challenges) |

| Applications | Agricultural bactericide | Herbicide development |

Table 2: Efficacy Comparison of ANM and Commercial Bactericides

| Compound | Target Disease | Effective Dose (mg/L) | Efficacy (%) | Key Advantage/Limitation |

|---|---|---|---|---|

| ANM A | Rice bacterial leaf blight | 188 | 40 (10 days) | Superior early prevention vs. bismerthiazol |

| Bismerthiazol | Rice bacterial leaf blight | 200 (20% formulation) | 20 (10 days) | Lower cost but resistance reported |

| ANM A | Citrus canker | 187.5 | 85 | Outperforms copper compounds in field |

| Copper-based agents | Citrus canker | 200 | 70 | Environmental toxicity concerns |

Key Comparative Insights

Structural Flexibility vs. Specificity :

- Herbicidins exhibit broader structural diversity due to substrate-flexible acyltransferases (e.g., HbcH), enabling diverse analogues . ANM’s simpler pathway restricts variability but enhances production reproducibility .

Mechanistic Differences: ANM A’s adenosine-like structure disrupts bacterial nucleotide metabolism, while herbicidins target plant-specific pathways (e.g., photosynthesis) .

Agricultural Utility :

- ANM’s high yield and potency against Xanthomonas make it a promising bactericide, though phytotoxicity necessitates careful application timing . In contrast, herbicidins remain niche due to herbicidal dominance and lower microbial yields .

Resistance Management: ANM’s novel mechanism offers an alternative to copper and bismerthiazol, which face widespread resistance in Xanthomonas populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。